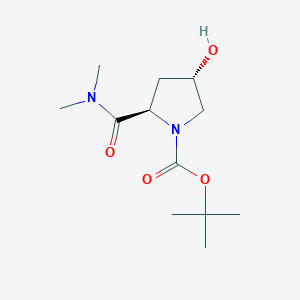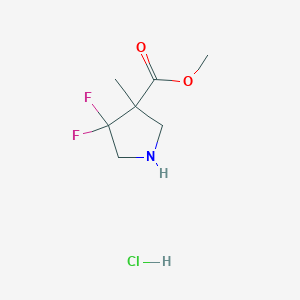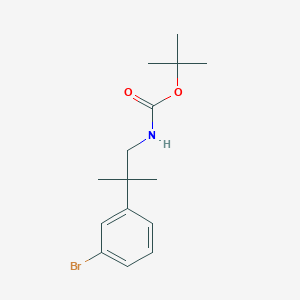
1-(3-Bromopropyl)-2-chloro-6-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-chloro-6-nitrobenzene is an organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-2-chloro-6-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 2-chlorobenzene to introduce the nitro group, followed by the bromination of the propyl side chain. The reaction conditions often require the use of strong acids, such as sulfuric acid, and brominating agents like N-bromosuccinimide (NBS). Industrial production methods may involve similar steps but are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-2-chloro-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds with different functional groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the propyl side chain, to form carboxylic acids or aldehydes. Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-chloro-6-nitrobenzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the modification of biomolecules, such as proteins and nucleic acids, to investigate their functions and interactions.
Medicine: Research into potential therapeutic applications includes the development of new drugs targeting specific diseases, leveraging the compound’s unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings, where its functional groups impart desirable properties.
Mécanisme D'action
The mechanism by which 1-(3-Bromopropyl)-2-chloro-6-nitrobenzene exerts its effects is primarily through its reactive functional groups. The bromine and nitro groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. These reactions often involve nucleophilic attack on the bromine atom or reduction of the nitro group, resulting in changes to the molecular structure and properties of the compound.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-2-chloro-6-nitrobenzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-2-chlorobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(3-Bromopropyl)-2-nitrobenzene: Lacks the chlorine atom, which can affect its reactivity and applications.
1-(3-Chloropropyl)-2-nitrobenzene: Lacks the bromine atom, leading to different substitution reactions and products. The presence of both bromine and nitro groups in this compound makes it unique, offering a combination of reactivity and versatility that is not found in its analogs.
Propriétés
Formule moléculaire |
C9H9BrClNO2 |
|---|---|
Poids moléculaire |
278.53 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-1-chloro-3-nitrobenzene |
InChI |
InChI=1S/C9H9BrClNO2/c10-6-2-3-7-8(11)4-1-5-9(7)12(13)14/h1,4-5H,2-3,6H2 |
Clé InChI |
WGSVYEZHVOYKQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CCCBr)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B15305538.png)


![Tert-butyl (2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B15305572.png)
![Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B15305574.png)



